5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of triazole derivatives, including those structurally related to "5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide," has been widely studied. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities and applications in medicinal chemistry. For instance, novel methods for synthesizing 1,2,3-triazole derivatives through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides have been developed, providing a protected version of triazole amino acids suitable for the preparation of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Biological Activity and Applications
Research on triazole derivatives has revealed their diverse biological activities, making them candidates for various applications in medicinal chemistry. For example, certain triazole compounds have demonstrated antimicrobial activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010). Additionally, triazole-based scaffolds have been utilized for the synthesis of compounds active as HSP90 inhibitors, indicating their significance in the development of new therapeutic agents (Ferrini et al., 2015).
properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMEZPDYJJTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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